3-Morpholinoacrylonitrile
Description
This compound is synthesized via reactions involving acrylonitrile precursors and morpholine, often under acid-catalyzed conditions . It serves as a versatile dienophile in cycloaddition reactions, particularly in the Povarov reaction, where it participates in the formation of heterocyclic frameworks such as dihydropyrimidines and benzoimidazo[1,2-a]pyrimidines . Its electron-withdrawing morpholine group enhances electrophilicity, making it a key reagent in constructing fluorophores and bioactive molecules .
Properties
CAS No. |
5817-82-3 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-morpholin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3H,4-7H2 |
InChI Key |
RFJPLJPQYMNNEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 3-morpholinoacrylonitrile with structurally analogous acrylonitrile derivatives, focusing on substituent effects, reactivity, and applications.
Structural Features and Substituent Effects
The table below highlights key structural differences and their implications:
Physicochemical Properties
- This compound: Polar morpholine substituent increases solubility in polar aprotic solvents (e.g., DMF, n-BuOH) .
- 3-(3-Morpholinopropylamino)propanenitrile: Higher molar mass (197.28 g/mol) and density (1.015 g/cm³) due to extended alkyl chains; used in specialty polymer synthesis .
Critical Analysis of Divergences
- Reactivity Differences: The electron-withdrawing nature of morpholine in this compound enables faster cycloaddition kinetics compared to piperidine or amino-substituted analogs .
- Steric Effects: Bulky substituents (e.g., phenyl in 3-amino-3-phenylacrylonitrile) hinder reaction progress, whereas planar morpholine minimizes steric interference .
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